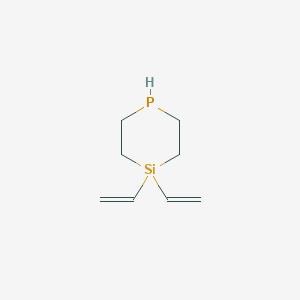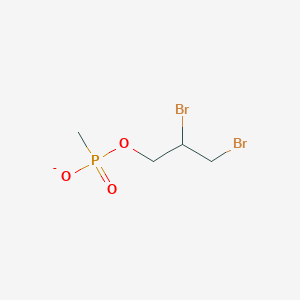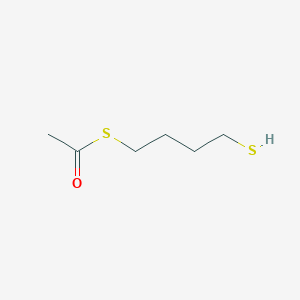![molecular formula C13H12O3S B14304870 [(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid CAS No. 113661-85-1](/img/structure/B14304870.png)
[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid is an organic compound that features a naphthalene ring substituted with a methoxy group and a sulfanylacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid typically involves the introduction of the sulfanylacetic acid group to the naphthalene ring. One common method is through the reaction of 1-methoxynaphthalene with a suitable thiol reagent under acidic or basic conditions to form the sulfanyl derivative, followed by carboxylation to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfanyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the naphthalene ring.
Applications De Recherche Scientifique
[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of [(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid involves its interaction with molecular targets through its functional groups. The methoxy and sulfanyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naproxen: A nonsteroidal anti-inflammatory drug with a similar naphthalene structure.
Nabumetone: Another NSAID with a methoxy-naphthalene core.
(2-Methoxynaphthalen-1-yl)acetic acid: A related compound with a different substitution pattern on the naphthalene ring.
Uniqueness
[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid is unique due to the presence of both methoxy and sulfanylacetic acid groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
113661-85-1 |
|---|---|
Formule moléculaire |
C13H12O3S |
Poids moléculaire |
248.30 g/mol |
Nom IUPAC |
2-(1-methoxynaphthalen-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C13H12O3S/c1-16-13-10-5-3-2-4-9(10)6-7-11(13)17-8-12(14)15/h2-7H,8H2,1H3,(H,14,15) |
Clé InChI |
RBHQIYIHQNSNBS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC2=CC=CC=C21)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


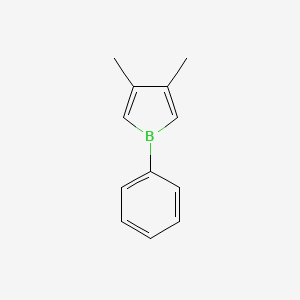
![Dimethyl [(1E)-N-benzoyl-2,2,2-trifluoroethanimidoyl]phosphonate](/img/structure/B14304798.png)
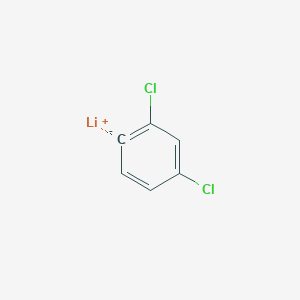





![Carbamic acid, [4-[(phenylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14304849.png)

